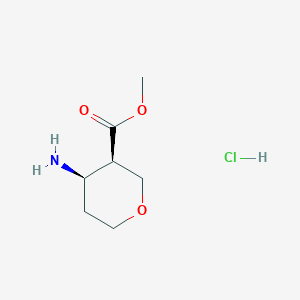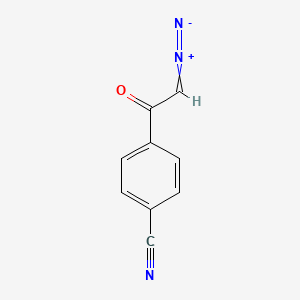
2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including aziridinyl and hydroxy-piperidinyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
Formation of the cyclohexadiene-dione core: This can be achieved through cyclization reactions involving dienes and suitable oxidizing agents.
Introduction of aziridinyl groups: Aziridination reactions, often using aziridine precursors and catalysts, are employed to introduce aziridinyl groups at specific positions.
Addition of hydroxy-piperidinyl groups: This step may involve nucleophilic substitution or addition reactions using piperidine derivatives and appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Scaling up reaction conditions: Adjusting temperature, pressure, and concentration to suit large-scale production.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The aziridinyl and hydroxy-piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce diols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Molecular targets: Enzymes, receptors, or other biomolecules.
Pathways involved: The compound may modulate biochemical pathways related to its therapeutic or biological effects.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1,4-dione derivatives: Compounds with similar dione cores but different substituents.
Aziridinyl compounds: Molecules containing aziridinyl groups with varying functional groups.
Hydroxy-piperidinyl compounds: Compounds featuring hydroxy-piperidinyl groups in different configurations.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis (1-aziridinyl)-3, 6-bis(3-hydroxy-1-piperidinyl)- lies in its combination of functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
59886-42-9 |
|---|---|
分子式 |
C20H28N4O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H28N4O4/c25-13-3-1-5-23(11-13)17-15(21-7-8-21)20(28)18(16(19(17)27)22-9-10-22)24-6-2-4-14(26)12-24/h13-14,25-26H,1-12H2 |
InChIキー |
SZPADLAJHTVKFF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=C(C(=O)C(=C(C2=O)N3CC3)N4CCCC(C4)O)N5CC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


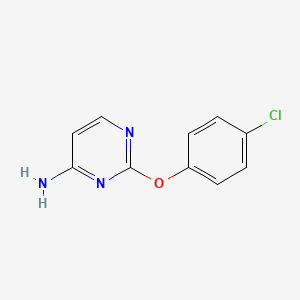
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

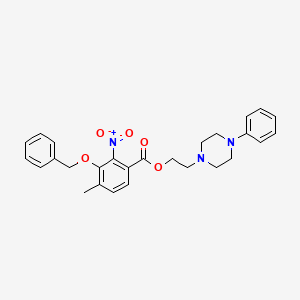
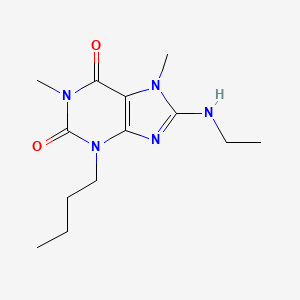
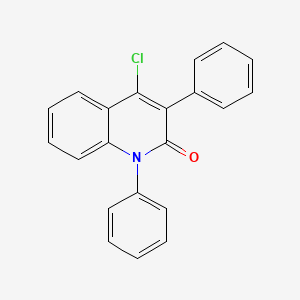
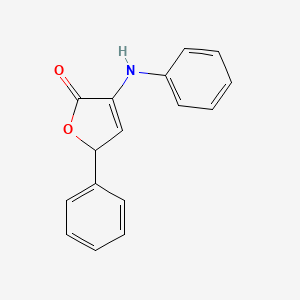
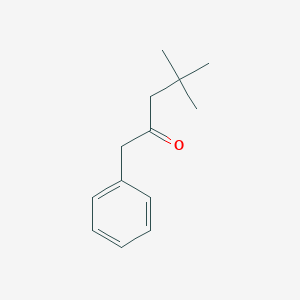
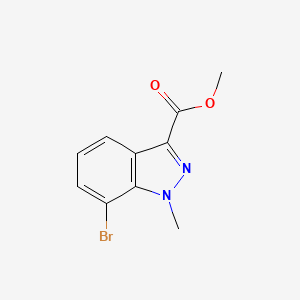

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
